Normeperidine-d4 Hydrochloride

Description

Contextualization within Opioid Metabolite Analysis

The analysis of opioids and their metabolites is a cornerstone of forensic toxicology, pain management monitoring, and understanding drug metabolism. scientificlabs.com Meperidine, a widely used synthetic opioid, is metabolized in the body to normeperidine. caymanchem.comoup.comcaymanchem.com The accurate quantification of normeperidine is vital, and Normeperidine-d4 Hydrochloride serves as an ideal internal standard for this purpose, especially in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.comscientificlabs.com

The use of a deuterated internal standard like this compound is essential for achieving reliable results in the analysis of biological samples, which are often complex matrices. clearsynth.com In a study developing a method for the simultaneous quantitation of several opioids and their metabolites in human plasma, Normeperidine-d4 was used as an internal standard to ensure the accuracy of the results. researchgate.net Similarly, research on the metabolic patterns of various synthetic analgesics in urine and plasma also utilized Normeperidine-d4 for accurate quantification. oup.com Another study focused on the enzymatic activity of cytochrome P450 on meperidine metabolism used Normeperidine-d4 as an internal standard to track the formation of normeperidine. nih.gov

The table below presents a selection of research findings where this compound was used as an internal standard for the analysis of normeperidine.

| Research Focus | Analytical Method | Matrix | Key Finding |

| Simultaneous quantitation of opioids and metabolites | GC-MS | Human Plasma | Developed a validated method for quantifying meperidine, normeperidine, and other opioids. |

| Metabolic patterns of synthetic analgesics | LC-MS/MS | Urine, Serum, Plasma | Determined the positivity rates and metabolic patterns of fentanyl, meperidine, and other drugs. oup.com |

| Cytochrome P450 variation and meperidine metabolism | LC-MS/MS | Human Liver Microsomes | Investigated the role of specific CYP enzymes in the N-demethylation of meperidine to normeperidine. nih.gov |

| Determination of pethidine and norpethidine in hair | LC-MS/MS | Human Hair | Established a method for quantifying pethidine (meperidine) and its metabolite in hair samples. researchgate.net |

Fundamental Principles of Deuterated Isotope Labeling in Analytical Chemistry

Deuterated isotope labeling is a powerful technique in analytical chemistry that involves the replacement of one or more hydrogen atoms in a molecule with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This substitution results in a compound that is chemically identical to the original but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based methods. pubcompare.airesolvemass.ca

The fundamental principles that make deuterated standards like this compound so valuable include:

Improved Accuracy and Precision : By adding a known quantity of the deuterated standard to a sample, any variations during sample preparation and analysis, such as extraction losses or fluctuations in instrument response, affect both the analyte and the standard equally. clearsynth.com This allows for a more accurate and precise calculation of the analyte's concentration.

Compensation for Matrix Effects : Biological samples contain numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for effective compensation. clearsynth.comresolvemass.ca

Enhanced Method Robustness : The use of deuterated internal standards contributes to the development of robust and reliable analytical methods, which is critical for method validation in regulated environments. clearsynth.com

Co-elution with Analyte : In chromatographic separations, the deuterated standard co-elutes with the non-labeled analyte. This simultaneous detection by the mass spectrometer allows for direct comparison of their signal intensities. sigmaaldrich.com

The selection of a suitable deuterated internal standard is crucial and depends on the specific analytical method and the derivatization techniques used, as these can influence the resulting mass spectra. nih.gov

Below is a table summarizing the chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 4-phenylpiperidine-4-carboxylate-3,3,5,5-d4 hydrochloride | labchem.com.my |

| CAS Number | 2749394-90-7 | caymanchem.com |

| Molecular Formula | C₁₄H₁₅D₄NO₂HCl | caymanchem.com |

| Molecular Weight | 273.8 g/mol | caymanchem.com |

| Synonyms | Norpethidine-d4 Hydrochloride | caymanchem.com |

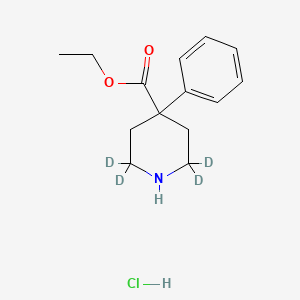

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

273.79 g/mol |

IUPAC Name |

ethyl 2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i10D2,11D2; |

InChI Key |

BBWMASBANDIFMV-DEHBLRELSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Strategies and Advanced Characterization of Normeperidine D4 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation into Piperidine (B6355638) Derivatives

The synthesis of deuterated compounds like Normeperidine-d4 hydrochloride requires precise and efficient methods for incorporating deuterium into specific molecular positions. The piperidine ring, a common feature in many pharmaceuticals, presents a key target for such isotopic labeling researchgate.net. General strategies for creating deuterated piperidine derivatives often focus on achieving high levels of deuterium incorporation with high regio- and stereoselectivity researchgate.net.

Common synthetic strategies can be broadly categorized into hydrogen-deuterium exchange (HDE) reactions and chemo-enzymatic processes.

Hydrogen Isotope Exchange (HIE): This is considered a highly efficient tactic for deuterium labeling as it often leaves the primary functional groups of the molecule unchanged researchgate.net. HIE reactions typically involve the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterated methanol (methanol-d4) researchgate.net. For instance, iridium-based catalytic systems have been shown to be effective for the site-selective deuteration of N-heterocycles researchgate.net.

Chemo-Enzymatic Methods: These approaches leverage the high selectivity of enzymes to create stereo-defined deuterated piperidines. One such method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into specific piperidine structures nih.govacs.org. Deuterium labeling experiments within these enzymatic systems, using deuterated cofactors like NAD(P)D, have demonstrated the ability to produce mono-deuterated piperidines with significant deuterium incorporation (e.g., 80%) nih.govacs.org.

These methodologies represent advanced chemical techniques aimed at producing deuterated building blocks with the high isotopic purity required for pharmaceutical and analytical applications researchgate.net.

Table 1: Summary of Deuterium Incorporation Methodologies for Piperidine Derivatives

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Catalytic exchange of hydrogen for deuterium using a deuterium source. | High efficiency, functional group tolerance. | researchgate.net |

Spectroscopic and Chromatographic Validation of Isotopic Purity

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its structural integrity and, most importantly, its isotopic purity. This validation is critical for its function as an analytical standard rsc.org. A combination of high-resolution mass spectrometry and chromatography is employed for this comprehensive characterization.

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds nih.gov. Its high mass accuracy and resolution allow it to distinguish between molecules with very small mass differences, such as the various isotopologues of normeperidine (D0, D1, D2, D3, D4) almacgroup.comresearchgate.net.

The process involves infusing the sample into the mass spectrometer and analyzing the resulting mass spectrum. The instrument's high resolving power separates the ion signals of the desired deuterated compound from its less-deuterated precursors and from ions with naturally occurring heavy isotopes (e.g., ¹³C) almacgroup.com. By integrating the extracted ion chromatograms for each isotopologue, the relative abundance of each can be calculated, providing a precise measure of isotopic purity rsc.orgnih.govalmacgroup.com. For example, electrospray ionization (ESI) coupled with HRMS is a rapid and highly sensitive method for this purpose, requiring very low sample consumption nih.govresearchgate.net.

A certificate of analysis for a specific batch of this compound shows the detailed results of such an analysis, confirming the distribution of deuterated species.

Table 2: Example Isotopic Purity Data for Normeperidine-d4 HCl by LC-MS

| Isotopologue Ratio | Relative Abundance | Method of Analysis |

|---|---|---|

| D0/D4 | 0.0% | LC-MS (ESI+) |

| D1/D4 | 0.0% | LC-MS (ESI+) |

| D2/D4 | 0.3% | LC-MS (ESI+) |

| D3/D4 | 9.3% | LC-MS (ESI+) |

Chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is used to separate the analyte of interest from impurities before detection nih.govmmu.ac.uk. When analyzing deuterated compounds, the key consideration is their chromatographic behavior relative to their non-deuterated counterparts.

Deuterated analogues are often used as internal standards in quantitative assays, such as the determination of normeperidine in plasma or urine nih.govnih.gov. In many liquid chromatography-mass spectrometry (LC-MS) methods, the deuterated standard is designed to co-elute with the non-deuterated analyte. The mass spectrometer then differentiates between the two compounds based on their mass-to-charge ratio d-nb.info.

However, in some high-resolution chromatographic systems, particularly GC, a slight difference in retention time between a compound and its deuterated analogue can be observed. This phenomenon, known as the "isotopic effect," is typically minor but must be accounted for during method development to ensure accurate integration and quantification mmu.ac.uk. For instance, validated GC-MS methods have been developed for the simultaneous determination of meperidine and normeperidine in biological samples, which rely on the predictable chromatographic behavior of the analytes and their corresponding internal standards nih.gov.

Table 3: Example Gas Chromatography Parameters for Normeperidine Analysis

| Parameter | Condition |

|---|---|

| Column | HP5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temperature | 280 °C |

| MS Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Oven Program | 175–235°C at 30°C/min, hold 7 min; 235–270°C at 30°C/min, hold 7.5 min; 270–290°C at 30°C/min, hold 2 min |

Quantitative Bioanalytical Applications of Normeperidine D4 Hydrochloride As an Internal Standard

Stable Isotope Dilution Mass Spectrometry Principles

Stable Isotope Dilution (SID) is a powerful technique for quantification in mass spectrometry that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Normeperidine-d4 Hydrochloride is chemically identical to the analyte, normeperidine, but has a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

The primary role of a stable isotope-labeled internal standard like this compound is to improve the precision and accuracy of quantitative analysis. Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and variable. During the analytical process, which can include steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation, analyte loss can occur. Since the deuterated standard is added to the sample at a known concentration at the beginning of the workflow, it experiences the same physical and chemical stresses as the target analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability or loss during sample preparation is effectively canceled out, leading to more reliable and reproducible results.

Matrix effects are a significant challenge in bioanalysis, especially with LC-MS/MS. This phenomenon occurs when co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of the quantification.

Because this compound has the same chemical properties and retention time as normeperidine, it co-elutes from the chromatography column and is exposed to the same interfering matrix components at the same time. Consequently, it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. The use of the analyte-to-internal standard response ratio corrects for these variations, as both signals are affected proportionally. This compensation is crucial for achieving accurate quantification across different samples and studies where matrix composition can vary significantly.

Method Development and Validation for Normeperidine Quantification

Developing and validating robust analytical methods is a critical requirement for regulatory acceptance and for ensuring the quality and reliability of bioanalytical data. The process involves establishing specific performance characteristics, such as linearity, accuracy, precision, selectivity, and stability. This compound is the preferred internal standard for validating methods to quantify normeperidine, a major and neurotoxic metabolite of meperidine.

GC-MS is a well-established technique for the quantification of drugs and their metabolites in biological fluids. A validated GC-MS method has been developed for the simultaneous determination of normeperidine, meperidine, and other opioids in human plasma, utilizing their respective deuterated analogues as internal standards. In such methods, a sample preparation step, typically solid-phase extraction, is employed to isolate the analytes from the plasma matrix. The separation is then achieved on a gas chromatograph, followed by detection using a mass spectrometer operating in selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.

The validation of this method demonstrated excellent performance, as summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 25–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Intra-day Precision (%RSD) | 2.0–12.0% |

| Inter-day Precision (%RSD) | 6.0–15.0% |

| Accuracy (%RE) | Within ± 10% |

| Absolute Recovery | 81.0–111.0% |

| Data from a study on the simultaneous quantitation of meperidine, normeperidine, and other opioids in human plasma by GC-MS. |

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities. It is particularly well-suited for trace analysis, allowing for the detection and quantification of compounds at very low concentrations in biological matrices. For normeperidine, LC-MS/MS methods offer significant advantages, including minimal sample preparation (e.g., simple protein precipitation or "dilute-and-shoot" protocols) and rapid analysis times.

In a typical LC-MS/MS workflow, this compound is added to the biological sample, which is then processed. The extract is injected into an LC system for chromatographic separation, followed by detection with a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both normeperidine and this compound are monitored. This highly selective detection method minimizes interferences and provides excellent sensitivity. The use of a stable isotope-labeled internal standard like Normeperidine-d4 is considered best practice for mitigating matrix effects and ensuring the highest level of accuracy and precision in LC-MS/MS assays.

| Feature | GC-MS | LC-MS/MS |

| Sample Preparation | More extensive (e.g., derivatization may be needed) | Simpler (e.g., protein precipitation) |

| Sensitivity | Good, suitable for therapeutic monitoring | Excellent, ideal for trace analysis |

| Selectivity | High (with SIM) | Very High (with MRM) |

| Throughput | Lower | Higher |

| Analyte Suitability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile |

| Matrix Effect | Less prone | More susceptible, requiring IS like Normeperidine-d4 |

| A general comparison of GC-MS and LC-MS/MS for normeperidine quantification. |

Applications in Preclinical Pharmacokinetic and Drug Metabolism Studies

Accurate quantification of drug metabolites is fundamental to preclinical pharmacokinetic (PK) and drug metabolism studies. Normeperidine is the primary active and neurotoxic metabolite of the opioid analgesic meperidine. The accumulation of normeperidine can lead to central nervous system toxicity, making it crucial to understand its formation and elimination.

In preclinical studies, researchers investigate the metabolic pathways of new and existing drugs. Studies have identified that meperidine is N-demethylated by several cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form normeperidine. To characterize the kinetics of these enzymatic reactions and to assess the metabolic profile of meperidine in various in vitro and in vivo models, a reliable bioanalytical method is essential.

The use of this compound as an internal standard in LC-MS/MS assays allows for the precise and accurate measurement of normeperidine concentrations in complex biological samples from these studies. This enables researchers to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life of the metabolite. Such data are vital for understanding how genetic factors (e.g., polymorphisms in CYP enzymes) and drug-drug interactions might affect meperidine metabolism and a patient's risk of developing normeperidine-related toxicity.

Assessment of Normeperidine Formation and Disposition in In Vitro Systems

The biotransformation of the opioid analgesic meperidine to its primary and neurotoxic metabolite, normeperidine, is a critical area of study in drug metabolism. nih.govwikipedia.org In vitro systems, such as human liver microsomes (HLMs), are frequently used to investigate the kinetics of this metabolic pathway and to identify the specific enzymes responsible. In these assays, this compound is an indispensable tool, serving as the internal standard for the accurate quantification of the normeperidine formed.

Research has focused on identifying the cytochrome P450 (CYP) enzymes that catalyze the N-demethylation of meperidine. nih.gov Studies using recombinant P450 enzymes and CYP-specific chemical inhibitors in HLMs have elucidated the relative contributions of various isoforms. By incubating meperidine with these in vitro systems and quantifying the resulting normeperidine using an LC-MS/MS method with this compound as the internal standard, researchers can determine key kinetic parameters.

One study investigated the roles of CYP2B6, CYP3A4, and CYP2C19 in meperidine N-demethylation. nih.gov The catalytic efficiency (kcat/Km) for normeperidine formation was found to be similar for recombinant CYP2B6 and CYP2C19, and significantly lower for CYP3A4. Furthermore, in experiments with a panel of genotyped HLMs, the rate of normeperidine formation showed a significant correlation with CYP2C19 activity. nih.gov These findings highlight that the involvement of specific CYP enzymes in meperidine metabolism can vary between individuals, depending on their enzymatic activity levels. nih.gov

| Enzyme | kcat (pmol/min/pmol P450) | Km (µM) | kcat/Km (µL/min/pmol P450) |

| CYP2B6 | 10.5 | 114 | 0.092 |

| CYP3A4 | 1.8 | 390 | 0.005 |

| CYP2C19 | 12.3 | 115 | 0.107 |

Utilization in Animal Model Pharmacokinetic Investigations

Animal models are essential for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.gov Pharmacokinetic (PK) studies in species such as rats, mice, and horses provide crucial data on the time course of normeperidine concentrations in the body following the administration of meperidine. researchgate.netnih.govplos.org The accurate measurement of normeperidine in plasma or other biological fluids from these studies relies on robust bioanalytical methods, where this compound is used as the internal standard to ensure data reliability. sigmaaldrich.com

For instance, studies in rats have investigated the pharmacokinetics of both meperidine and the metabolically formed normeperidine after intravenous administration of the parent drug. nih.gov After a single dose of meperidine, normeperidine concentrations in plasma were observed to peak approximately 30 minutes after administration and then decline with a biexponential elimination pattern. nih.gov Such studies are critical for understanding the potential for accumulation of the metabolite, which can inform the design of further pharmacological and toxicological assessments. nih.gov

Similarly, chronopharmacokinetic studies in mice have revealed that the time of meperidine administration can significantly impact the plasma concentrations of both the parent drug and normeperidine. plos.org Research showed that the peak concentration (Cmax) and the area under the concentration-time curve (AUC) for normeperidine were significantly higher during the animals' active (dark) phase compared to the resting (light) phase. plos.org This highlights the importance of circadian rhythms in drug metabolism and disposition.

| Animal Model | Meperidine Administration | Normeperidine Tmax | Normeperidine Half-life (t½) | Key Finding |

| Rat | Intravenous | ~30 minutes | 66.8 min (initial), 301 min (terminal) | Demonstrates the formation and subsequent biphasic elimination of normeperidine. nih.gov |

| Mouse | Intraperitoneal (at 9:00 am vs 9:00 pm) | Not specified | Not specified | Cmax and AUC of normeperidine were significantly higher during the dark phase. plos.org |

| Horse | Intravenous (0.25, 0.5, 1.0 mg/kg) | ~1-2 hours | Not specified | Normeperidine plasma concentrations increased with higher meperidine doses. researchgate.net |

Forensic and Toxicological Methodologies Employing this compound

In forensic and clinical toxicology, the definitive identification and quantification of drugs and their metabolites in biological specimens are paramount for legal and medical investigations. ajpbp.comnih.gov Normeperidine is analyzed in contexts such as post-mortem investigations, therapeutic drug monitoring, and urine drug testing. sigmaaldrich.comnih.govmsacl.org The use of this compound as an internal standard in these analytical methods is crucial for achieving the high degree of accuracy and specificity required to withstand legal and scientific scrutiny. sigmaaldrich.com

Validated analytical procedures, typically using LC-MS/MS or GC/MS, have been developed for the simultaneous quantification of meperidine, normeperidine, and other opioids in various matrices, including plasma, urine, and wastewater. nih.govoup.com For example, a GC/MS method for the analysis of multiple opioids in human plasma was validated with a lower limit of quantification (LOQ) of 25 ng/mL for normeperidine, demonstrating high sensitivity and precision. nih.gov Such methods are suitable for routine analysis in both forensic cases and for monitoring patients prescribed meperidine. nih.gov

Furthermore, comprehensive drug screening methods have been developed for clinical and forensic toxicology that can detect and quantify a large panel of analytes, including normeperidine, in urine. msacl.org These high-throughput methods often employ ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS-MS) and rely on deuterated internal standards like this compound to ensure the reliability of quantitative results across a wide range of concentrations. msacl.orgoup.com

| Analytical Technique | Matrix | Lower Limit of Quantification (LOQ) | Application |

| GC/MS | Human Plasma | 25 ng/mL | Forensic analysis and therapeutic monitoring. nih.gov |

| LC-MS/MS | Wastewater | Below LOQ in study, but method validated | Environmental monitoring of drug use in communities. oup.comnih.gov |

| UPLC–MS-MS | Human Urine | Analyte-specific calibration ranges from 2.5 to 1,500 ng/mL | Comprehensive screening in clinical and forensic toxicology. msacl.org |

Mechanistic Investigations of Normeperidine Metabolism Utilizing Deuterated Analogues

Elucidation of Cytochrome P450 Isoenzyme Contributions to N-Demethylation

The primary pathway for the formation of normeperidine is the N-demethylation of its parent compound, meperidine. This metabolic step is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.

Research has consistently identified three key P450 isoenzymes responsible for the N-demethylation of meperidine: CYP2B6, CYP3A4, and CYP2C19. nih.govnih.govclinpgx.orgresearchgate.net Studies using a panel of recombinant human P450 enzymes have shown that these three isoforms are the primary catalysts for normeperidine formation. researchgate.net The relative contribution of each enzyme can vary depending on the specific activities in individual human liver microsomal samples. nih.govnih.gov After accounting for their relative abundance in the liver, the estimated contributions to the total intrinsic clearance of meperidine are approximately 57% for CYP2B6, 28% for CYP3A4, and 15% for CYP2C19. nih.gov The involvement of these specific enzymes is further supported by experiments where antibodies against CYP2B6 significantly inhibited normeperidine formation by 46%. nih.gov

In vitro kinetic studies using both recombinant P450 enzymes and human liver microsomes (HLMs) have been crucial in quantifying the contribution of each isoenzyme. These experiments determine key kinetic parameters such as the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km or Vmax/Km).

| CYP Isoenzyme | Km (µM) | kcat (pmol/min/pmol P450) | Catalytic Efficiency (kcat/Km) (min-1 µM-1) |

|---|---|---|---|

| CYP2B6 | 262 ± 59 nih.gov | 82 ± 17 nih.gov | 0.31 ± 0.02 nih.gov |

| CYP2C19 | 167 ± 52 nih.gov | 28 ± 5 nih.gov | 0.17 ± 0.03 nih.gov |

| CYP3A4 | Not saturated up to 1000 µM nih.gov | N/A | 0.007 ± 0.002 nih.gov |

Studies using pooled HLMs and P450-selective chemical inhibitors further clarify the roles of these enzymes. Inhibition of CYP3A4 by ketoconazole (B1673606) and inhibition of CYP2C19 by specific inhibitors like (+)-N-3-benzylnirvanol significantly reduced the generation of normeperidine. nih.govnih.gov These inhibition studies confirm that CYP3A4, CYP2B6, and CYP2C19 are all significant contributors to meperidine N-demethylation in a complex biological system. nih.gov

| Inhibitor | Target Enzyme(s) | Reduction in Normeperidine Formation (%) |

|---|---|---|

| Ketoconazole | CYP3A | 39.0 ± 6.0% researchgate.net |

| Ticlopidine | CYP2B6/CYP2C19 | 30.2 ± 2.9% researchgate.net |

| 2-phenyl-2-(1-piperidinyl)propane (PPP) | CYP2B6 | 24.7 ± 7.8% researchgate.net |

| (+)-N-3-benzylnirvanol | CYP2C19 | Significant reduction nih.govnih.gov |

Research on Metabolic Pathways and Endogenous Factors Influencing Normeperidine Formation

The metabolic ratio (MR) of normeperidine to meperidine is a key indicator of metabolic activity, but it exhibits substantial variability among individuals. Retrospective data analysis of urine concentrations from chronic pain patients has been used to quantify this variability. semanticscholar.orgnih.govresearchgate.net

Studies have shown that intersubject variability in the meperidine MR is approximately three times greater than intrasubject variability. semanticscholar.orgnih.gov Several endogenous factors have been identified that contribute to this variation. A significant difference in the urinary MR was found between males and females, with females showing a higher geometric mean MR. semanticscholar.orgnih.govresearchgate.net Age also influences the metabolic ratio, with younger subjects exhibiting an increased MR compared to middle-aged and elderly subjects. semanticscholar.orgnih.govresearchgate.net This variability underscores the complex interplay of factors, including genetics (e.g., CYP2C19 polymorphisms), that influence the rate of normeperidine formation. nih.gov

| Patient Cohort | Geometric Mean MR | Coefficient of Variation (%CV) |

|---|---|---|

| 98 subjects with multiple visits | 6.1 semanticscholar.orgnih.govresearchgate.net | 68% semanticscholar.orgnih.govresearchgate.net |

| 799 subjects with single specimens | 6.2 semanticscholar.orgnih.govresearchgate.net | 212% semanticscholar.orgnih.govresearchgate.net |

| Male Subjects | 5.1 semanticscholar.orgnih.govresearchgate.net | N/A |

| Female Subjects | 7.0 semanticscholar.orgnih.govresearchgate.net | N/A |

Following its formation via N-demethylation, normeperidine itself undergoes further metabolism. The primary subsequent biotransformation pathways are hydrolysis and conjugation. nih.gov Normeperidine can be hydrolyzed by carboxylesterases to form the inactive metabolite, normeperidinic acid. nih.gov Both normeperidine and normeperidinic acid can then undergo conjugation with glucuronic acid before being excreted in the urine. nih.gov These Phase II conjugation reactions result in more water-soluble compounds that are more easily eliminated from the body. nih.govslideshare.net

Advancements and Methodological Considerations in Stable Isotope Labeling for Analytical Standards

Comparative Performance of Deuterium (B1214612), Carbon-13, and Nitrogen-15 Labeling in Mass Spectrometry

The choice of stable isotope for labeling—most commonly deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—can significantly influence the outcome of a mass spectrometry experiment. While all serve the fundamental purpose of creating a mass-differentiated internal standard, their physical and chemical properties can lead to different analytical performances.

| Isotope | Natural Abundance (%) | Mass Shift (Da/atom) | Key Characteristics |

| Deuterium (²H) | 0.015 | 1.006 | Cost-effective, large relative mass change, potential for chromatographic isotope effects and back-exchange. |

| Carbon-13 (¹³C) | 1.1 | 1.003 | Minimal isotope effects, stable label, higher cost of synthesis. acs.org |

| Nitrogen-15 (¹⁵N) | 0.37 | 0.997 | Minimal isotope effects, stable label, suitable for nitrogen-containing compounds. acs.orgnih.gov |

Impact of Isotope Effects on Chromatographic Retention and Elution Profiles

A well-documented phenomenon associated with deuterium labeling is the "isotope effect," which can cause a shift in the chromatographic retention time of the labeled compound relative to its unlabeled counterpart. nih.gov This effect is particularly pronounced in gas chromatography (GC) and reversed-phase liquid chromatography (LC).

Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase LC. nih.govoup.com This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a small decrease in the molecule's hydrophobicity and, consequently, weaker interaction with the nonpolar stationary phase. oup.comresearchgate.net In one study, the median retention time shift for deuterated peptides in ultra-high-performance liquid chromatography (UHPLC) was observed to be around 3 seconds, which was roughly half the peak width. nih.gov

In contrast, labeling with ¹³C or ¹⁵N generally does not produce a significant chromatographic isotope effect. acs.orgnih.gov This is because the addition of a neutron to the nucleus of carbon or nitrogen has a negligible impact on the molecule's electronic structure and intermolecular interactions that govern chromatographic separation. Research has confirmed that the most effective way to avoid chromatographic isotope effects is to use ¹⁵N or ¹³C labeling instead of deuterium labeling. acs.org

The following table summarizes the typical chromatographic behavior of different isotopically labeled compounds compared to their unlabeled analogs.

| Isotope Label | Typical Chromatographic Behavior (Reversed-Phase LC) | Magnitude of Retention Time Shift |

| Deuterium (²H) | Earlier elution | Noticeable, can be significant depending on the number and position of labels. nih.govresearchgate.net |

| Carbon-13 (¹³C) | Co-elution | Negligible to none. acs.orgnih.gov |

| Nitrogen-15 (¹⁵N) | Co-elution | Negligible to none. acs.orgnih.gov |

Evaluation of Deuterium Label Stability and Exchange in Biological Environments

A critical consideration for any internal standard is the stability of its isotopic label. Deuterium labels, particularly those on heteroatoms (like -OH, -NH, -SH), can be susceptible to back-exchange with protons from the surrounding environment, such as an aqueous biological matrix or protic solvents. This can compromise the accuracy of quantification by converting the labeled internal standard back to the unlabeled analyte.

However, deuterium atoms attached to carbon atoms are generally stable under typical physiological and analytical conditions. biorxiv.org The stability of deuterium labels is a key factor in the design and synthesis of deuterated standards. For Normeperidine-d4 Hydrochloride, the deuterium atoms are strategically placed on the piperidine (B6355638) ring, a location that is not readily exchangeable.

While complete back-exchange is rare for carbon-bound deuterium, the potential for any level of exchange must be assessed during method validation. Studies have shown that deuterated proteins in D₂O are more stable, which is attributed to the strengthening of hydrogen bonds in the solvent. nih.gov However, this phenomenon is more relevant to protein conformational studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) and less of a concern for small molecules with stable C-D bonds. acs.org

Standardization and Certification Protocols for Deuterated Reference Materials

The reliability of analytical results is fundamentally dependent on the quality of the reference materials used for calibration and control. For compounds like this compound, which are used as internal standards in forensic and clinical toxicology, rigorous standardization and certification are paramount. sigmaaldrich.comsigmaaldrich.com

Adherence to International Standards for Reference Material Production and Testing (e.g., ISO/IEC 17025, ISO 17034)

The production of high-quality certified reference materials (CRMs) is governed by international standards to ensure their accuracy, stability, and traceability. Two of the most important standards in this domain are ISO/IEC 17025 and ISO 17034.

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," outlines the criteria for laboratories to demonstrate that they operate competently and can generate valid results. excedr.com For a reference material producer, having their characterization and testing laboratories accredited to ISO/IEC 17025 ensures that the analytical data supporting the certification are reliable. anton-paar.com

ISO 17034, "General requirements for the competence of reference material producers," provides a specific framework for the production of reference materials. aroscientific.comansi.org This standard covers all aspects of the production process, from the initial design and synthesis of the material to its characterization, homogeneity and stability testing, value assignment, and post-distribution monitoring. excedr.comnata.com.au Accreditation to ISO 17034 provides confidence to the end-user that the reference material is produced under a robust quality management system. aroscientific.comnata.com.au

Many suppliers of this compound state that their product is a Certified Reference Material (CRM) manufactured and tested under these ISO standards. lgcstandards.comcaymanchem.com

Quality Assurance and Metrological Traceability in the Production of Certified this compound Standards

Quality assurance in the production of a CRM like this compound involves a comprehensive set of procedures to ensure the identity, purity, and concentration of the standard. This includes:

Identity Confirmation: Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and the position of the deuterium labels.

Purity Assessment: Employing chromatographic methods (e.g., GC-MS, LC-MS) to determine the chemical and isotopic purity of the standard.

Concentration Determination: Precisely measuring the concentration of the standard in its final solution, often using quantitative NMR (qNMR) or by gravimetric preparation with subsequent verification.

The certificate of analysis (CoA) for a CRM provides the certified property value (e.g., concentration), its associated uncertainty, and a statement of metrological traceability. caymanchem.com This documentation is crucial for laboratories to establish the traceability of their own measurements and to ensure the comparability of results over time and between different laboratories.

Q & A

Basic: What are the critical steps for synthesizing Normeperidine-d4 Hydrochloride with high isotopic purity?

Answer:

Synthesis requires deuterated precursors (e.g., deuterium-labeled methyl groups) and controlled reaction conditions to minimize isotopic exchange. For example:

- Use deuterium-enriched solvents (e.g., D₂O) and reagents to avoid proton contamination.

- Optimize reaction time and temperature to prevent back-exchange (e.g., reflux in anhydrous DMF at 80–100°C) .

- Purify intermediates via column chromatography with deuterated solvent systems (e.g., CDCl₃) and verify isotopic purity using mass spectrometry (MS) with deuterium-specific fragmentation patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm deuterium incorporation via ²H-NMR and compare ¹H-NMR shifts with non-deuterated analogs to assess isotopic purity (>98%) .

- High-Resolution Mass Spectrometry (HRMS): Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.15 for Normeperidine-d4) and isotopic distribution patterns .

- Infrared (IR) Spectroscopy: Validate structural integrity by comparing vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹) to reference spectra .

Basic: How should researchers handle this compound to ensure stability and safety?

Answer:

- Storage: Keep in anhydrous, airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation .

- Safety Protocols: Follow institutional SOPs for handling deuterated compounds, including fume hood use, PPE (gloves, lab coats), and spill containment procedures .

- Waste Disposal: Neutralize with dilute NaOH before disposal to mitigate hydrochloride reactivity .

Advanced: How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in hepatic assays?

Answer:

- Experimental Design: Compare metabolic half-life (t₁/₂) of Normeperidine-d4 and non-deuterated analogs in human liver microsomes (HLMs) using LC-MS/MS.

- Data Interpretation: Observe reduced CYP450-mediated oxidation due to C-D bond strength (e.g., KIE > 2 for demethylation steps) .

- Contradiction Resolution: If KIEs are inconsistent, verify microsome activity (via positive controls) and confirm deuterium retention using isotopic ratio MS .

Advanced: How can researchers resolve discrepancies in reported receptor-binding affinities for this compound?

Answer:

- Methodological Calibration: Standardize assay conditions (e.g., radioligand concentration, buffer pH) across labs to minimize variability .

- Control Experiments: Include non-deuterated Normeperidine as an internal control to isolate isotope-specific effects .

- Data Normalization: Use Z-factor analysis to validate assay robustness and exclude outliers due to solvent interference (e.g., DMSO > 0.1%) .

Advanced: What strategies optimize isotopic tracing in pharmacokinetic studies of this compound?

Answer:

- In Vivo Design: Administer deuterated and non-deuterated forms concurrently in animal models to directly compare bioavailability (AUC₀–24) and clearance rates .

- Sample Preparation: Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Normeperidine-d8) to correct for matrix effects in plasma .

- Data Validation: Apply tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish isotopic analogs in complex biological matrices .

Advanced: How can computational modeling predict deuterium’s impact on this compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD): Simulate deuterium’s effect on lipophilicity (logP) and membrane permeability using force fields optimized for heavy isotopes .

- Quantum Mechanics (QM): Calculate C-D bond dissociation energies to anticipate metabolic stability shifts .

- Validation: Cross-reference predictions with experimental solubility (via shake-flask method) and permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.